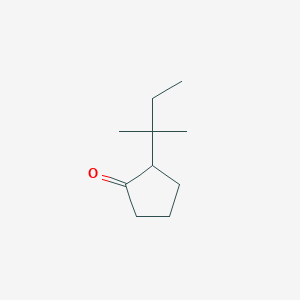
3,6-Dimethylcyclohexa-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethylcyclohexa-1,4-diene is an organic compound with the molecular formula C8H12 It is a derivative of cyclohexa-1,4-diene, where two methyl groups are substituted at the 3 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,6-Dimethylcyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the thermal isomerization of 3,6-dimethyltricyclo[3.1.0.0]hexane. This process occurs in the gas phase and follows a first-order reaction mechanism, yielding this compound quantitatively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction typically produces saturated hydrocarbons.
Aplicaciones Científicas De Investigación
3,6-Dimethylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of cyclohexadienes and their derivatives.
Biology: Its derivatives may be used in the synthesis of biologically active molecules.
Industry: Used as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,6-dimethylcyclohexa-1,4-diene involves its ability to undergo electrophilic addition and substitution reactions. The presence of conjugated double bonds allows for resonance stabilization of intermediates, facilitating these reactions. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexa-1,4-diene: The parent compound without methyl substitutions.
1,4-Dimethylcyclohexa-1,3-diene: A similar compound with different positions of double bonds and methyl groups.
3,3,6,6-Tetramethylcyclohexa-1,4-diene: A compound with additional methyl groups.
Uniqueness
3,6-Dimethylcyclohexa-1,4-diene is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of methyl groups at the 3 and 6 positions provides steric hindrance and electronic effects that differentiate it from other cyclohexadienes.
Propiedades
Número CAS |
24560-93-8 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
3,6-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C8H12/c1-7-3-5-8(2)6-4-7/h3-8H,1-2H3 |
Clave InChI |
XSTUUYHEXUOTQH-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CC(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



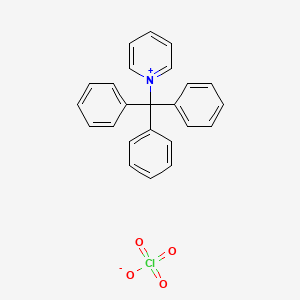
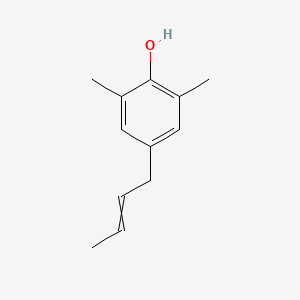
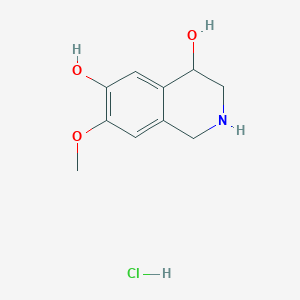
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol](/img/structure/B14700027.png)
![1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea](/img/structure/B14700031.png)
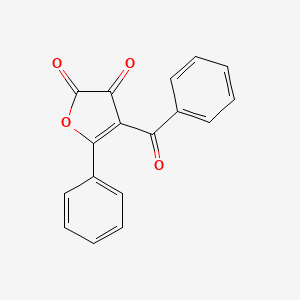
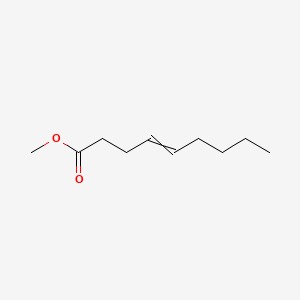
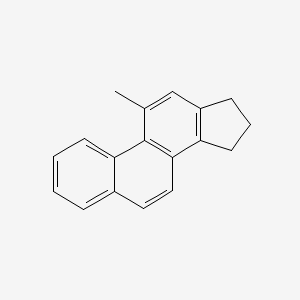
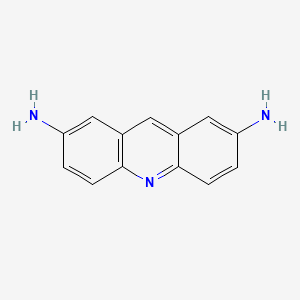
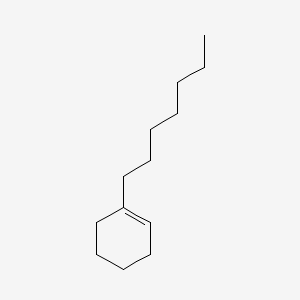
![3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14700061.png)
![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)
